molecular formula C11H11NO B13315620 2-(Isoquinolin-5-YL)ethan-1-OL

2-(Isoquinolin-5-YL)ethan-1-OL

Cat. No.: B13315620
M. Wt: 173.21 g/mol
InChI Key: BUIFFYNZKBLSIJ-UHFFFAOYSA-N
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Description

2-(Isoquinolin-5-YL)ethan-1-OL is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an isoquinoline ring attached to an ethan-1-OL group, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoquinolin-5-YL)ethan-1-OL can be achieved through several methods. One common approach involves the reduction of 2-(Isoquinolin-5-YL)ethan-1-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in anhydrous solvents like tetrahydrofuran or ethanol under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of 2-(Isoquinolin-5-YL)ethan-1-one using palladium or platinum catalysts. This method offers high yields and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Isoquinolin-5-YL)ethan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Thionyl chloride, phosphorus tribromide, inert atmosphere.

Major Products Formed

    Oxidation: 2-(Isoquinolin-5-YL)ethan-1-one

    Reduction: 2-(Isoquinolin-5-YL)ethan-1-amine

    Substitution: Various substituted isoquinoline derivatives

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-5-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A parent compound with a similar structure but lacking the ethan-1-OL group.

    2-(Isoquinolin-5-YL)ethan-1-one: An oxidized form of 2-(Isoquinolin-5-YL)ethan-1-OL.

    2-(Isoquinolin-5-YL)ethan-1-amine: A reduced form of this compound.

Uniqueness

This compound is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-isoquinolin-5-ylethanol

InChI

InChI=1S/C11H11NO/c13-7-5-9-2-1-3-10-8-12-6-4-11(9)10/h1-4,6,8,13H,5,7H2

InChI Key

BUIFFYNZKBLSIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)CCO

Origin of Product

United States

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